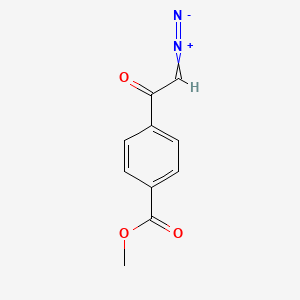
Methyl 4-(2-diazoacetyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(2-diazoacetyl)benzoate is an organic compound that belongs to the class of diazo compounds These compounds are characterized by the presence of a diazo group (-N=N-) attached to a carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(2-diazoacetyl)benzoate can be synthesized through a multi-step process. One common method involves the diazotization of methyl 4-acetylbenzoate. The process typically includes the following steps:
Nitration: Methyl benzoate is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form methyl 4-nitrobenzoate.
Reduction: The nitro group is then reduced to an amino group, yielding methyl 4-aminobenzoate.
Acetylation: The amino group is acetylated to form methyl 4-acetylaminobenzoate.
Diazotization: Finally, the acetyl group is converted to a diazoacetyl group using a diazotizing agent such as sodium nitrite in the presence of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. Safety measures are crucial due to the potentially hazardous nature of diazo compounds.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-diazoacetyl)benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazo group can be substituted by nucleophiles, leading to the formation of different derivatives.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming cyclic structures.
Decomposition Reactions: Under certain conditions, the diazo group can decompose, releasing nitrogen gas and forming reactive intermediates.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Transition metal catalysts such as copper or palladium can facilitate cycloaddition reactions.
Temperature and Solvent: Reactions are typically carried out at controlled temperatures and in solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while cycloaddition reactions can produce various heterocyclic compounds.
Scientific Research Applications
Methyl 4-(2-diazoacetyl)benzoate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of pharmacologically active molecules.
Material Science: It is used in the development of novel materials with unique properties, such as photoactive compounds.
Biological Studies: Researchers use it to study enzyme mechanisms and protein interactions due to its reactivity and ability to form covalent bonds with biological molecules.
Mechanism of Action
The mechanism of action of methyl 4-(2-diazoacetyl)benzoate involves the formation of reactive intermediates upon decomposition of the diazo group. These intermediates can interact with various molecular targets, leading to the formation of covalent bonds. The specific pathways and targets depend on the context of its use, such as in organic synthesis or biological studies.
Comparison with Similar Compounds
Methyl 4-(2-diazoacetyl)benzoate can be compared with other diazo compounds, such as:
Methyl diazoacetate: Similar in structure but lacks the aromatic ring, making it less versatile in certain reactions.
Ethyl diazoacetate: Similar reactivity but different physical properties due to the ethyl group.
Diazomethane: Highly reactive and used in different contexts, such as in the synthesis of carbenes.
The uniqueness of this compound lies in its combination of the diazo group with an aromatic ring, providing a balance of reactivity and stability that is advantageous in various applications.
Properties
CAS No. |
22744-13-4 |
|---|---|
Molecular Formula |
C10H8N2O3 |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
methyl 4-(2-diazoacetyl)benzoate |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)8-4-2-7(3-5-8)9(13)6-12-11/h2-6H,1H3 |
InChI Key |
FGRRUDVXKDGAOV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)C=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















